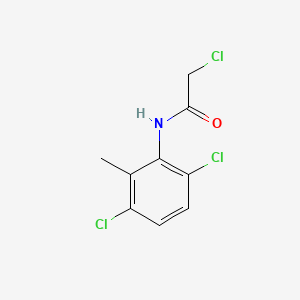
2-Chloro-N-(3,6-dichloro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3,6-dichloro-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H8Cl3NO and a molecular weight of 252.52 g/mol . It is a member of the acetamide family and is characterized by the presence of chloro and methyl substituents on the phenyl ring. This compound is often used in research settings, particularly in the study of kinase modulators .
Preparation Methods
The synthesis of 2-Chloro-N-(3,6-dichloro-2-methylphenyl)acetamide typically involves the reaction of 3,6-dichloro-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-N-(3,6-dichloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
2-Chloro-N-(3,6-dichloro-2-methylphenyl)acetamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3,6-dichloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as kinases. By modulating kinase activity, the compound can influence various cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
2-Chloro-N-(3,6-dichloro-2-methylphenyl)acetamide can be compared with other similar compounds, such as:
2-Chloro-N-(2,6-dimethylphenyl)acetamide: This compound has similar structural features but differs in the position and number of chloro and methyl substituents.
2-Chloro-N-(3,5-dimethylphenyl)acetamide: Another structurally related compound with different substitution patterns.
2-Chloro-N-(2,4-dichlorophenyl)acetamide: This compound has two chloro substituents on the phenyl ring but in different positions compared to this compound.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and its resulting chemical and biological properties.
Properties
Molecular Formula |
C9H8Cl3NO |
|---|---|
Molecular Weight |
252.5 g/mol |
IUPAC Name |
2-chloro-N-(3,6-dichloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C9H8Cl3NO/c1-5-6(11)2-3-7(12)9(5)13-8(14)4-10/h2-3H,4H2,1H3,(H,13,14) |
InChI Key |
UEKQRLOVNKFKJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1NC(=O)CCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















